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carboxylic acid
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An In-Depth Technical Guide to 5-Methoxy-2-methylpyrimidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-2-methylpyrimidine-4-
carboxylic acid (CAS No. 113949-10-3), a heterocyclic organic compound of significant
interest in medicinal chemistry and organic synthesis. We will explore its historical context
within the broader field of pyrimidine chemistry, delve into its detailed structural and
physicochemical properties, and present both classical and modern synthetic methodologies.
The guide further examines the compound's chemical reactivity, its role as a versatile building
block for more complex molecules, and its potential biological activities, which are largely
inferred from structural analogs. This document is intended for researchers, scientists, and
drug development professionals seeking a detailed understanding of this important chemical
scaffold.

Introduction: The Pyrimidine Scaffold in Modern
Chemistry

The exploration of pyrimidine derivatives has been a cornerstone of heterocyclic chemistry
since the early 20th century, spurred by the discovery of pyrimidine bases like thymine and
cytosine as fundamental components of nucleic acids.[1] This foundational work has led to the
development of a vast array of substituted pyrimidines with diverse applications, particularly in
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pharmaceuticals. Pyrimidine derivatives are ubiquitous in drug discovery, valued for their ability
to mimic nucleic acid bases and interact with biological targets.[1]

5-Methoxy-2-methylpyrimidine-4-carboxylic acid emerged as chemists sought to fine-tune
the electronic and steric properties of the pyrimidine ring for enhanced pharmaceutical
potential.[1] Its unique substitution pattern—a methoxy group at the 4-position, a methyl group
at the 2-position, and a carboxylic acid at the 5-position—creates a molecule with specific
reactivity and functional handles, making it a valuable intermediate in the synthesis of novel
therapeutic agents and specialty chemicals.[1]

Physicochemical Properties and Structural Analysis

The structure of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid (C7HsN20s) features a
polarized electronic environment due to its three distinct substituents, each imparting unique
characteristics.[1]

o Methoxy Group (-OCHs) at C4: This group is electron-donating through resonance, which
increases the electron density of the pyrimidine ring, particularly at the 4-position.[1]

e Methyl Group (-CHs) at C2: The methyl group enhances the molecule’s lipophilicity, which
can improve membrane permeability compared to unsubstituted analogs.[1] It also
introduces steric hindrance, which can influence the direction of substitution reactions at
other sites on the ring.[1]

o Carboxylic Acid (-COOH) at C5: This functional group is a key feature, enhancing the
molecule's hydrogen-bonding capacity and providing a reactive handle for forming amides,
esters, or salts.[1] The carboxylic acid group is hypothesized to be crucial for potential
biological activity, enabling interactions with the active sites of enzymes.[1]

These features combine to create a stable and versatile chemical scaffold. Comparative
studies have shown that the methoxy and methyl groups significantly slow the rate of
decarboxylation compared to simpler pyrimidine carboxylates, thereby enhancing the
compound's thermal stability.[1]
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Property Value Source
CAS Number 113949-10-3 [2][3]
Molecular Formula C7HsN20s3 [1][3]
Molecular Weight 168.15 g/mol [11[3]

BZKLIDDLMRGFMZ-
InChiKey [1]
UHFFFAOYSA-N

SMILES ZCI:NC:C(C(:NI)OC)C(:O) "

Synthesis and Manufacturing

The synthesis of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid typically relies on the
cyclization of carefully chosen precursors. Classical routes are well-established, while modern
advancements aim to improve efficiency and scalability.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the pyrimidine ring to reveal common
starting materials. The primary disconnection occurs at the N1-C2 and N3-C4 bonds, which
points to a condensation reaction between an amidine (providing the N-C-N fragment) and a
three-carbon component, such as a malonate derivative.

G-Methoxy—Z—methyIpyrimidine—4—carboxylic aci(D

C-N Disconnection

A
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Caption: Retrosynthetic analysis of the target compound.

Classical Synthetic Route: Condensation

The most common classical approach involves the condensation of a malonate derivative with
acetamidine hydrochloride.[1] This reaction is typically performed in an alcoholic solvent under
basic conditions, using a base like sodium methoxide.[1]

The general mechanism proceeds in three steps:

» Nucleophilic Attack: The enolate of the malonate derivative attacks the electrophilic carbon of
the acetamidine.

e Cyclization: An intramolecular dehydration reaction occurs, forming the pyrimidine ring.

o Saponification: If an ester of the target molecule is formed, a final hydrolysis step yields the
carboxylic acid.

Experimental Protocol: Representative Synthesis

The following protocol is a generalized representation of a classical synthesis based on
established methods for pyrimidine formation.

Objective: To synthesize 5-Methoxy-2-methylpyrimidine-4-carboxylic acid.
Materials:

e Dimethyl 2-methoxymalonate

Acetamidine hydrochloride

Sodium methoxide

Methanol (anhydrous)

Hydrochloric acid (for acidification)
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 Diethyl ether
Procedure:

o Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a
magnetic stirrer, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under
a nitrogen atmosphere.

o Addition of Reagents: To the stirred solution, add dimethyl 2-methoxymalonate (1.0
equivalent) dropwise at room temperature. Stir for 30 minutes.

o Condensation: Add acetamidine hydrochloride (1.1 equivalents) portion-wise to the mixture.

o Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

o Workup (Hydrolysis): After cooling to room temperature, add water to the reaction mixture. If
the reaction yields the ester, adjust the pH to >12 with NaOH and stir at 60°C for 4 hours to
saponify the ester.

 Purification: Cool the mixture in an ice bath and acidify to pH 3-4 with concentrated HCI. The
product will precipitate out of the solution.

« |solation: Collect the solid precipitate by vacuum filtration, wash with cold water and then
with a small amount of cold diethyl ether.

e Drying: Dry the product under vacuum to yield 5-Methoxy-2-methylpyrimidine-4-
carboxylic acid as a solid.

Synthesis Workflow

1. Dissolve NaOMe >| 2. Add Malonate > 3. Add Acetamidine >| 4. Reflux > 5. Saponification > 6. Acidification > 7. Filtration 8. Dryin
in Methanol Derivative Hydrochloride (12-18h) (if necessary) & Precipitation & Washing - Drying

Click to download full resolution via product page
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Caption: General workflow for laboratory synthesis.

Biological Activity and Therapeutic Potential

While direct biological data for 5-Methoxy-2-methylpyrimidine-4-carboxylic acid is limited,
its structural motifs are present in many biologically active compounds. Research into its
analogs suggests potential applications in pharmaceutical development.[1]

Hypothesized Mechanisms and Activities

o Antimicrobial and Anticancer Properties: Structural analogs of this compound have been
investigated for potential antimicrobial and anticancer activities.[1] The proposed mechanism
may involve the inhibition of enzymes crucial for nucleotide synthesis or DNA replication in
pathogens or cancer cells.[1]

e Enzyme Inhibition: The pyrimidine scaffold, combined with the carboxylic acid group, is well-
suited for interacting with enzymatic active sites.[1] It is hypothesized that the carboxylic acid
can form key hydrogen bonds or electrostatic interactions with amino acid residues,
potentially leading to enzyme inhibition.[1] This is a common strategy in the design of
inhibitors for targets like dihydrofolate reductase or various kinases.[1]
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Caption: Hypothesized role in enzyme inhibition.

Role in Drug Discovery

The primary value of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid lies in its role as a
versatile scaffold.[1] The carboxylic acid allows for the straightforward synthesis of amide
libraries, which is a common strategy in lead optimization to explore the chemical space around
a core structure and improve properties such as potency, selectivity, and pharmacokinetics.

Conclusion and Future Outlook

5-Methoxy-2-methylpyrimidine-4-carboxylic acid is a strategically designed heterocyclic
compound that stands at the intersection of classical synthesis and modern medicinal
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chemistry. Its well-defined structure provides a stable and reactive platform for creating a
diverse range of more complex molecules. While direct evidence of its biological efficacy is still
emerging, the known activities of its structural analogs strongly suggest its potential as a
valuable building block in the development of new therapeutics, particularly in the areas of
oncology and infectious diseases. Future research will likely focus on synthesizing and
screening libraries of its derivatives to fully elucidate its therapeutic potential and uncover novel
biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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